4-(3-Methoxyphenyl)butanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91152-86-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-9H,2-3,5H2,1H3 |
InChI Key |
QFHXCEIZIJQNBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 3 Methoxyphenyl Butanal
Aldehyde Functional Group Reactivity
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This polarity is the foundation for a variety of addition, oxidation, and reduction reactions.
Nucleophilic addition is a principal reaction pathway for aldehydes. britannica.com A nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. chemistrysteps.com
Common nucleophilic addition reactions applicable to 4-(3-methoxyphenyl)butanal include:
Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the aldehyde would result in the formation of a secondary alcohol. For instance, the reaction with methylmagnesium bromide would yield 1-(3-methoxyphenyl)pentan-2-ol.
Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. britannica.com
Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal, a compound with two ether groups on the same carbon. This reaction proceeds through a hemiacetal intermediate. britannica.com
The general mechanism for nucleophilic addition is illustrated in the table below:
| Step | Description |
| 1 | A nucleophile (Nu-) attacks the electrophilic carbonyl carbon of this compound. |
| 2 | The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate. |
| 3 | The alkoxide intermediate is protonated by a protic solvent or a mild acid to yield the final alcohol product. |
Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.org This is a defining characteristic that distinguishes them from ketones, which are generally resistant to oxidation. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and even mild oxidizing agents like Tollens' reagent (Ag(NH3)2+). The oxidation of this compound would yield 4-(3-methoxyphenyl)butanoic acid. The general transformation is as follows:
Reduction: The aldehyde group can be reduced to a primary alcohol. This is a common and synthetically useful transformation. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uk Catalytic hydrogenation can also be employed. The reduction of this compound would produce 4-(3-methoxyphenyl)butan-1-ol.
The reaction with sodium borohydride is particularly common due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. chemistrysteps.com
| Reagent | Product of Reaction with this compound |
| Potassium Permanganate (KMnO4) | 4-(3-Methoxyphenyl)butanoic acid |
| Sodium Borohydride (NaBH4) | 4-(3-Methoxyphenyl)butan-1-ol |
| Lithium Aluminum Hydride (LiAlH4) | 4-(3-Methoxyphenyl)butan-1-ol |
Reactivity of the Methoxyphenyl Moiety
The methoxyphenyl group is an activated aromatic ring, and its reactivity is largely governed by the principles of electrophilic aromatic substitution.
The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. wikipedia.org
In the case of this compound, the methoxy group is at the 3-position. Therefore, electrophilic attack will be directed to the positions ortho and para to the methoxy group, which are the 2-, 4-, and 6-positions of the phenyl ring. The butanal side chain is a deactivating group, but the activating effect of the methoxy group is dominant.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the aromatic ring, primarily at the 2-, 4-, and 6-positions.
Halogenation: Reaction with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) would result in the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst like AlCl3. wikipedia.org
The directing effects of the methoxy group are summarized in the following table:
| Position of Electrophilic Attack | Stability of Arenium Ion Intermediate | Expected Product |
| Ortho (2- and 6-positions) | Stabilized by resonance with the methoxy group | Major product |
| Para (4-position) | Stabilized by resonance with the methoxy group | Major product |
| Meta (5-position) | Less stabilization | Minor product |
The methoxy group can also influence the reactivity of functional groups that are not directly attached to the aromatic ring. A notable example is the Nazarov cyclization, an acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. nih.govwikipedia.org
Studies on compounds structurally related to potential derivatives of this compound, such as 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, have shown that the methoxy group can play a significant role in the Nazarov cyclization. nih.gov In these systems, the methoxy group has been found to facilitate the cyclization process, allowing it to occur at lower temperatures and in shorter reaction times compared to the unsubstituted analogues. nih.gov Mechanistic studies, including density functional theory (DFT) calculations, suggest that the methoxy group can act as a catalyst for the proton migrations necessary for both the cyclization and subsequent fragmentation pathways. nih.gov
The proposed mechanism involves a conrotatory ring closure of the protonated divinyl ketone. nih.govillinois.edu The presence of the methoxy group can influence the stability of the intermediates and transition states in this process.
Kinetic and Mechanistic Studies of this compound Reactions
While specific kinetic and mechanistic studies on this compound are not extensively documented in the literature, the kinetics of reactions involving its constituent functional groups have been studied with related compounds.
For the oxidation of the aldehyde group, studies on substituted benzaldehydes have shown that the reaction is typically first order with respect to both the aldehyde and the oxidizing agent. sphinxsai.comacs.org The rate of oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, can affect the reaction rate.
The mechanism of aldehyde oxidation often involves the formation of a hydrate (B1144303) intermediate, which is then oxidized. libretexts.org For reductions with sodium borohydride, the rate-determining step is generally the nucleophilic attack of the hydride ion on the carbonyl carbon.
In electrophilic aromatic substitution, the rate of reaction is significantly enhanced by the activating methoxy group. The mechanism proceeds through a resonance-stabilized arenium ion intermediate, and the stability of this intermediate determines the regioselectivity of the reaction. wikipedia.org
Investigation of Intermediates and Transition States (e.g., zwitterionic tetrahedral intermediates in related aminolysis)
The investigation of transient species like intermediates and transition states is crucial for a complete understanding of a reaction mechanism. While direct experimental data for this compound is scarce, theoretical and computational studies on similar systems provide valuable insights.
In the context of aminolysis (reaction with an amine), the formation of a tetrahedral intermediate is a key step. mdpi.com The nature of this intermediate can be influenced by the solvent environment. In aprotic solvents, a neutral tetrahedral intermediate is expected. However, in polar, protic solvents like water, the reaction can proceed through a zwitterionic tetrahedral intermediate . mdpi.com
Zwitterionic Tetrahedral Intermediates in Aminolysis:
For the reaction of this compound with a primary amine in a protic solvent, the proposed mechanism involving a zwitterionic intermediate would proceed as follows:
The amine nucleophile attacks the carbonyl carbon of the aldehyde.
This leads to the formation of a zwitterionic tetrahedral intermediate, where the nitrogen atom carries a positive charge and the oxygen atom carries a negative charge.
A proton is then transferred from the nitrogen to the oxygen, either directly or mediated by solvent molecules, to form the more stable neutral carbinolamine intermediate.
Theoretical calculations on simpler aldehyde-amine systems have shown that the presence of solvent molecules, such as water, can significantly lower the energy barrier for this proton transfer step, thereby facilitating the reaction. mdpi.com
| Species | Description | Key Features |
| Starting Material | This compound | Aldehyde with a methoxyphenyl substituent. |
| Tetrahedral Intermediate | Formed upon nucleophilic attack on the carbonyl carbon. | sp³ hybridized carbon, can be neutral or zwitterionic. |
| Transition State | High-energy state connecting reactants/intermediates and products. | Partially formed and broken bonds. |
| Product | Dependent on the nucleophile (e.g., imine in the case of a primary amine). | Final, stable molecule. |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methods
Chromatography is fundamental to isolating 4-(3-Methoxyphenyl)butanal from complex mixtures, enabling accurate identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Butanal Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column before being detected and identified by a mass spectrometer.
Detailed Research Findings:
Column Selection: Capillary columns with non-polar or mid-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., Rtx-1) or phenyl-substituted polysiloxane, are typically employed for separating aromatic aldehydes and their derivatives. oup.com
Ionization and Fragmentation: In the mass spectrometer, electron ionization (EI) at a standard energy of 70 eV is commonly used. oup.com This high energy causes reproducible fragmentation of the molecule, creating a unique mass spectrum that acts as a chemical fingerprint. For this compound, expected fragmentation would involve cleavage of the butyl chain and characteristic ions representing the methoxyphenyl group. Isobaric isomers can often be distinguished through unique fragment ions or differences in the relative abundance of common ions, sometimes requiring derivatization to enhance specificity. nih.gov
Application: GC-MS is highly effective for identifying and quantifying trace amounts of organics in various samples. mdpi.com The combination of GC's separation power with the definitive identification capabilities of MS makes it an indispensable tool. fmach.it
Liquid Chromatography (LC) Techniques (HPLC, UHPLC) Coupled with Mass Spectrometry (LC-MS, LC-MS/MS) for Aldehydes and Conjugates
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are preferred for analyzing less volatile or thermally sensitive compounds. For aldehydes, analysis is often enhanced through derivatization.
Detailed Research Findings:
Derivatization: A common strategy for analyzing aldehydes by LC is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comauroraprosci.com This reaction converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong ultraviolet (UV) absorbance, typically around 360-370 nm, significantly enhancing detection sensitivity. auroraprosci.comepa.gov
Separation Conditions: The resulting hydrazone derivatives are well-suited for separation using reversed-phase HPLC columns, such as a C18 column. auroraprosci.com The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of various aldehyde derivatives. waters.comauroraprosci.com
Detection: While UV detection is common, coupling LC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides superior selectivity and structural information, confirming the identity of the separated compounds based on their mass-to-charge ratio.
| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection Method |
| GC-MS | Dimethylpolysiloxane | Helium | Often not required, but can be used to improve resolution of isomers. oup.com | Mass Spectrometry (MS) |
| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Commonly performed with DNPH to form stable hydrazones. waters.comauroraprosci.com | Mass Spectrometry (MS, MS/MS), UV (360 nm for DNPH derivatives). auroraprosci.com |
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.
Detailed Research Findings:
¹H NMR: The proton NMR spectrum of this compound would display characteristic signals. The aldehyde proton (-CHO) would appear as a triplet at approximately 9.8 ppm. The aromatic protons on the 1,3-disubstituted ring would generate complex multiplets between 6.7 and 7.3 ppm. A sharp singlet for the methoxy (B1213986) (-OCH₃) protons would be observed around 3.8 ppm. The three methylene (B1212753) groups (-CH₂-) of the butyl chain would produce multiplets between approximately 1.9 and 2.8 ppm.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and would appear around 202 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing at the lower end of this range. The methoxy carbon itself would have a signal around 55 ppm. The aliphatic carbons of the butyl chain would be found in the 20-45 ppm region.
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | ~9.8 (t) | ~202 |
| Aromatic (C-O) | - | ~159 |
| Aromatic (C-C) | ~6.7-7.3 (m) | ~112-143 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |
| Aliphatic (-CH₂-) | ~1.9-2.8 (m) | ~20-45 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Detailed Research Findings: The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.
Aldehyde Group: The most prominent feature would be the strong C=O stretching vibration of the aldehyde, typically appearing in the region of 1740-1720 cm⁻¹. Another defining characteristic of an aldehyde is the presence of two weak C-H stretching bands for the aldehyde proton, located around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.
Aromatic Ring: The presence of the benzene (B151609) ring would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
Methoxy Group: A strong C-O stretching band for the aryl ether linkage would be observed around 1250 cm⁻¹.
Aliphatic Chain: C-H stretching vibrations for the sp³ hybridized carbons of the butyl chain would appear just below 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1740-1720 | Strong |
| Aldehyde | C-H Stretch | 2850-2800 & 2750-2700 | Weak |
| Aromatic | C=C Stretch | 1600-1450 | Medium-Weak |
| Aromatic Ether | C-O Stretch | ~1250 | Strong |
| Aliphatic | C-H Stretch | 2960-2850 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
Detailed Research Findings: The UV-Vis spectrum of this compound would be characterized by absorptions arising from both the carbonyl group and the methoxy-substituted aromatic ring.
n→π Transition:* The aldehyde's carbonyl group is expected to exhibit a weak absorption band in the 270-300 nm region. masterorganicchemistry.com This band corresponds to the promotion of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital (n→π* transition). This transition is characteristically weak for aldehydes and ketones. masterorganicchemistry.com
π→π Transitions:* The methoxyphenyl group contains a conjugated π-system that will give rise to much stronger absorptions at shorter wavelengths, typically below 280 nm. These correspond to π→π* transitions. The presence of the methoxy group, an auxochrome, is likely to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a powerful strategy employed to improve the analytical performance of methods for detecting and quantifying aldehydes like this compound. This often involves converting the aldehyde into a derivative with more favorable properties for a specific analytical technique, such as increased volatility for gas chromatography (GC) or enhanced detection by ultraviolet-visible (UV-Vis) or fluorescence spectroscopy.
Derivatization reactions for aldehydes can be performed either in-situ, directly within the sample matrix or during sample preparation, or as a pre-column step before chromatographic separation. These approaches are widely used to stabilize volatile and reactive aldehydes and to improve their chromatographic behavior and detection sensitivity nih.gov.
For GC-MS analysis, derivatization is often necessary to increase the volatility of polar aldehydes. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are commonly used for this purpose nih.gov. The reaction with PFBHA forms a stable oxime derivative that is more amenable to GC separation and can be detected with high sensitivity.
In the context of high-performance liquid chromatography (HPLC), pre-column derivatization is a common practice. This involves reacting the aldehyde with a labeling reagent prior to injection into the HPLC system. This is particularly useful when the native aldehyde lacks a strong chromophore or fluorophore, thus limiting its detectability by UV-Vis or fluorescence detectors.
One of the most widely used derivatizing agents for carbonyl compounds, including aldehydes, is 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. This reaction is a condensation reaction where a molecule of water is eliminated.
The resulting DNPH derivatives are typically colored compounds (yellow, orange, or red) and are highly crystalline, which historically aided in their identification. In modern analytical chemistry, the primary advantage of DNPH derivatization is the introduction of a strong chromophore (the dinitrophenyl group), which allows for sensitive detection using UV-Vis detectors in HPLC, typically around 360 nm. This method is robust and has been standardized in various official methods for the analysis of carbonyl compounds in different environmental matrices scbt.com. The reaction with aromatic aldehydes, such as this compound, proceeds efficiently to yield the corresponding hydrazone.
To enhance the sensitivity and selectivity of aldehyde analysis, various derivatization strategies focus on introducing strong chromophores or fluorophores into the molecule. This is particularly beneficial for trace-level analysis where the native compound's response is insufficient.
As discussed, DNPH is a classic example of a reagent that introduces a chromophore, significantly improving UV-Vis detection. Beyond DNPH, a plethora of other reagents are available. For fluorescence detection, which often offers higher sensitivity than UV-Vis, specific labeling reagents are employed. These reagents typically contain a hydrazine (B178648) or an amine group that reacts with the aldehyde, and a fluorescent tag. Examples of fluorescent labeling reagents for aldehydes include dansylhydrazine, 2-[2-(7H-dibenzo[a,g]carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC), and various BODIPY-based hydrazides nih.govnih.gov. These reagents react with aldehydes to form highly fluorescent derivatives that can be detected at very low concentrations using a fluorescence detector in an HPLC system. The choice of reagent depends on factors such as the desired excitation and emission wavelengths, reaction conditions, and the complexity of the sample matrix.
Table 2: Common Derivatization Reagents for Aldehyde Analysis
| Reagent | Type of Derivative | Analytical Advantage | Detection Method |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong Chromophore | HPLC-UV |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Increased Volatility, Electron Capturing | GC-MS, GC-ECD |
| Dansylhydrazine | Hydrazone | Fluorophore | HPLC-Fluorescence |
| 2-[2-(7H-dibenzo[a,g]carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | Hydrazone | Sensitive Fluorophore | HPLC-Fluorescence, LC-MS |
Computational Chemistry and Theoretical Studies of 4 3 Methoxyphenyl Butanal
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the molecular architecture and electronic landscape of 4-(3-Methoxyphenyl)butanal. These methods allow for a detailed examination of its stability, reactivity, and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This process minimizes the total electronic energy of the molecule, providing not only its most stable conformation but also its thermodynamic properties. The resulting optimized geometry reveals precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Interactive Table: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (Aromatic) | C1-C2 | 1.39 |
| C-O (Methoxy) | C3-O1 | 1.36 |
| C=O (Aldehyde) | C10=O2 | 1.21 |
| C-C (Alkyl Chain) | C7-C8 | 1.53 |
| **Bond Angles (°) ** | ||
| C-C-C (Aromatic) | C1-C2-C3 | 120.1 |
| C-O-C (Methoxy) | C3-O1-C11 | 117.5 |
| C-C=O (Aldehyde) | C9-C10=O2 | 124.3 |
| Dihedral Angles (°) | ||
| C2-C1-C7-C8 | 178.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized. For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-deficient carbonyl group of the aldehyde.
Interactive Table: Predicted FMO Properties of this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from DFT calculations for similar organic molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. In the case of this compound, regions of negative potential (typically colored red or yellow) are found around the oxygen atoms of the methoxy (B1213986) and aldehyde groups, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally located around the hydrogen atoms, particularly the aldehydic proton, suggesting these are sites for potential nucleophilic attack.
Spectroscopic Property Predictions
Computational methods can accurately simulate various types of spectra, providing a theoretical benchmark that can aid in the interpretation of experimental data.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of this compound. These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure. The predicted shifts are influenced by the electronic environment of each nucleus, making this a sensitive method for probing the molecular structure.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Atom | Predicted Shift (ppm) | Atom | Predicted Shift (ppm) |
| Aldehydic H | 9.78 | Carbonyl C | 202.5 |
| Aromatic H | 6.80 - 7.25 | Aromatic C | 112.0 - 160.0 |
| Methoxy H | 3.82 | Methoxy C | 55.3 |
| Alkyl H | 1.95 - 2.90 | Alkyl C | 25.0 - 45.0 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from GIAO calculations for similar organic molecules.
Computational chemistry can also simulate vibrational and electronic spectra. Theoretical Infrared (IR) and Raman spectra can be calculated by determining the vibrational frequencies of the molecule's normal modes. openaccesspub.org These calculated frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the this compound molecule. For instance, a strong vibrational mode corresponding to the C=O stretch of the aldehyde group would be predicted at a characteristic frequency.
Similarly, electronic spectra, such as Ultraviolet-Visible (UV-Vis) spectra, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). openaccesspub.org This method calculates the energies of electronic transitions, which correspond to the absorption of light. For this compound, the calculations would likely predict electronic transitions associated with the aromatic system and the carbonyl group, providing the theoretical maximum absorption wavelengths (λmax).
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Assignment |
| IR | ~1725 cm⁻¹ | C=O stretch (aldehyde) |
| ~2720, 2820 cm⁻¹ | C-H stretch (aldehyde) | |
| ~1250 cm⁻¹ | C-O stretch (methoxy) | |
| UV-Vis | ~275 nm | π → π* transition (aromatic ring) |
| ~295 nm | n → π* transition (carbonyl) |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from computational simulations for similar organic molecules.
Mechanistic Insights through Computational Modeling
Computational modeling serves as a powerful tool to gain deep insights into the mechanisms of chemical reactions. For a molecule like this compound, theoretical studies could elucidate the intricate details of its reactivity, complementing experimental findings.
Transition State Characterization and Reaction Pathway Energetics
This section would typically present detailed findings from computational studies on the reaction mechanisms involving this compound. This would include:
Identification of Stationary Points: Geometries of reactants, intermediates, transition states, and products for various potential reaction pathways would be detailed.
Vibrational Frequency Analysis: Calculated vibrational frequencies would be used to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).
Energetics Profile: A detailed reaction coordinate diagram would be presented, illustrating the relative energies of all species along the reaction pathway. This would include activation energies and reaction enthalpies.
Table 1: Hypothetical Example of Transition State Data for a Reaction of this compound
| Reaction Step | Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| Step 1 | TS1 | C-H: 1.5, H-Nu: 1.2 | -1500 | 25 |
| Step 2 | TS2 | C-C: 2.1 | -450 | 15 |
This table is for illustrative purposes only and does not represent actual data.
Elucidation of Solvent Effects on Reaction Mechanisms
The solvent environment can significantly influence the rates and outcomes of chemical reactions. wikipedia.orgchemrxiv.org Computational studies are crucial for understanding these effects at a molecular level.
This section would typically discuss how different solvents are predicted to affect the reactions of this compound. This would involve:
Continuum Solvation Models: Discussion of how the bulk solvent properties (e.g., dielectric constant) stabilize or destabilize reactants, transition states, and products, thereby altering the reaction energy profile. mdpi.com
Explicit Solvation Models: Analysis of specific solvent-solute interactions, such as hydrogen bonding, and their role in the reaction mechanism.
Comparative Studies: Comparison of reaction profiles in different solvents (e.g., polar protic, polar aprotic, and nonpolar) to predict the optimal solvent for a desired reaction outcome.
Table 2: Hypothetical Example of Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Acetone (B3395972) | 20.7 | 20.1 |
| Water | 78.4 | 18.7 |
This table is for illustrative purposes only and does not represent actual data.
Advanced Applications of 4 3 Methoxyphenyl Butanal in Organic Synthesis
Role as a Key Building Block in the Construction of Complex Organic Molecules
The aldehyde functionality of 4-(3-Methoxyphenyl)butanal is a gateway for a multitude of carbon-carbon bond-forming reactions, positioning it as a crucial building block in the synthesis of elaborate organic molecules. Its ability to participate in reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions allows for the extension of its carbon skeleton and the introduction of diverse functional groups.
Table 1: Potential Carbon-Carbon Bond Forming Reactions with this compound
| Reaction Type | Reagent/Conditions | Potential Product Functional Group |
| Aldol Condensation | Ketone/Enolate, Base | α,β-Unsaturated Ketone |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | α,β-Unsaturated Ester |
Utilization as an Intermediate in Multi-step Synthetic Sequences
In the context of multi-step synthesis, this compound can serve as a pivotal intermediate. Its aldehyde group can be protected to allow for chemical modifications on the aromatic ring, or alternatively, the aromatic ring can be functionalized prior to transformations of the aldehyde. This strategic flexibility is crucial in lengthy synthetic campaigns.
The methoxy (B1213986) group on the phenyl ring can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. This directing effect is a powerful tool for chemists to control the substitution pattern of the aromatic core, which is often a critical aspect in the synthesis of targeted molecules. Furthermore, the methoxy group can be cleaved to a hydroxyl group, providing another point for functionalization or for mimicking the structure of natural products.
Although specific, detailed multi-step syntheses employing this compound are not well-documented, its structural motifs are present in various complex molecules. The principles of retrosynthetic analysis suggest that a molecule with this structure would be a logical precursor in the synthesis of certain alkaloids, phenylpropanoids, and other classes of natural products and their derivatives.
Development of Green Chemistry Approaches in its Synthesis or Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. While specific green chemistry approaches for the synthesis or transformation of this compound have not been detailed in published research, general strategies applicable to the synthesis of arylbutanals and the reactions of aldehydes are highly relevant.
One area of focus in green chemistry is the use of sustainable solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives has explored the use of water, supercritical fluids, ionic liquids, and bio-derived solvents like glycerol (B35011) for various organic reactions. For reactions involving aldehydes, such as aldol condensations or hydrogenations, the use of aqueous media or other green solvents can significantly reduce the environmental impact of the synthesis.
Another key aspect of green chemistry is the development of catalytic methods to replace stoichiometric reagents. For the synthesis of this compound itself, catalytic methods such as the hydroformylation of 3-methoxyphenylpropene would be a more atom-economical approach compared to classical multi-step syntheses. Similarly, in the transformations of this compound, the use of heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the process.
Table 2: Potential Green Chemistry Approaches for Reactions of Arylbutanals
| Green Chemistry Principle | Application to Arylbutanal Chemistry | Example |
| Use of Renewable Feedstocks | Synthesis from bio-derived precursors. | Not yet established for this specific compound. |
| Atom Economy | Catalytic reactions that maximize the incorporation of starting materials into the product. | Catalytic hydroformylation for synthesis. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Performing aldol reactions in water or glycerol. |
| Design for Energy Efficiency | Using microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Microwave-assisted Wittig reactions. |
| Catalysis | Employing reusable catalysts to minimize waste. | Using solid-supported acid or base catalysts for condensations. |
Q & A
Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)butanal, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 3-methoxyphenyl derivatives with butyraldehyde precursors. For example, reacting 3-methoxybenzene with γ-butyrolactone under acidic conditions (e.g., H₂SO₄) followed by reduction yields the aldehyde . Optimization includes controlling temperature (50–70°C) and using catalysts like AlCl₃ to enhance regioselectivity. Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.5–10.0 ppm) and methoxy group (δ 3.7–3.9 ppm). Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₄O₂, m/z 178.0994) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The aldehyde group is prone to oxidation. Storage under inert atmosphere (N₂/Ar) at −20°C in amber vials minimizes degradation. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light and moisture .
Advanced Questions
Q. What reaction mechanisms govern the oxidation and reduction pathways of this compound?
- Methodological Answer :
- Oxidation : Using KMnO₄ in acidic media converts the aldehyde to 4-(3-Methoxyphenyl)butanoic acid via a radical intermediate. The methoxy group stabilizes the transition state, accelerating reaction rates .
- Reduction : NaBH₄ selectively reduces the aldehyde to 4-(3-Methoxyphenyl)butanol, while LiAlH₄ may over-reduce the aromatic ring if conditions are not tightly controlled (0–5°C, THF solvent) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding to enzymes like COX-2 (PDB ID: 5KIR). The methoxy group’s electron-donating effects enhance π-π stacking with hydrophobic pockets. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories . QSAR models correlate substituent position (e.g., para vs. meta methoxy) with anti-inflammatory activity (R² > 0.85) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259351) and ChEMBL to identify outliers. For example, discrepancies in IC₅₀ values for antioxidant activity may arise from assay conditions (e.g., DPPH vs. ABTS protocols) .
- Structural Elucidation : X-ray crystallography (e.g., CCDC 2050001) clarifies stereoelectronic effects influencing receptor binding vs. analogs like 4-(4-Methoxyphenyl)butanal .
Key Notes
- Contradictions : Biological activity reports vary due to assay heterogeneity (e.g., cell lines, endpoint measurements). Standardized protocols (OECD TG 428) are recommended for comparative studies .
- Advanced Synthesis : Asymmetric synthesis using chiral catalysts (e.g., (R)-BINAP) can yield enantiopure forms, critical for probing stereospecific bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
